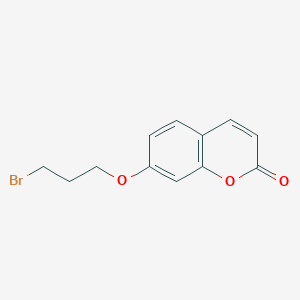![molecular formula C15H14O3 B1608193 2-[(2-メチルベンジル)オキシ]安息香酸 CAS No. 743440-26-8](/img/structure/B1608193.png)
2-[(2-メチルベンジル)オキシ]安息香酸
概要
説明
. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-methylbenzyl group through an ether linkage. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
2-[(2-Methylbenzyl)oxy]benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
生化学分析
Biochemical Properties
2-[(2-Methylbenzyl)oxy]benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions often involve the hydroxylation of the benzylic position, leading to the formation of hydroxylated metabolites . Additionally, 2-[(2-Methylbenzyl)oxy]benzoic acid can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond, releasing benzoic acid and the corresponding alcohol .
Cellular Effects
The effects of 2-[(2-Methylbenzyl)oxy]benzoic acid on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 2-[(2-Methylbenzyl)oxy]benzoic acid can affect gene expression and cellular metabolism . In certain cell types, it has been observed to induce apoptosis through the activation of caspases, highlighting its potential as a pro-apoptotic agent .
Molecular Mechanism
At the molecular level, 2-[(2-Methylbenzyl)oxy]benzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes by occupying their active sites . Additionally, 2-[(2-Methylbenzyl)oxy]benzoic acid can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Methylbenzyl)oxy]benzoic acid have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-[(2-Methylbenzyl)oxy]benzoic acid can lead to alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-[(2-Methylbenzyl)oxy]benzoic acid vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver damage and disruption of normal metabolic processes . These findings underscore the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-[(2-Methylbenzyl)oxy]benzoic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the hydroxylation of the benzylic position . The resulting hydroxylated metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
Within cells and tissues, 2-[(2-Methylbenzyl)oxy]benzoic acid is transported and distributed through various mechanisms. It can interact with specific transporters, such as organic anion transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
準備方法
The synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid typically involves the reaction of 2-methylbenzyl alcohol with salicylic acid under acidic conditions to form the ether linkage . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
2-[(2-Methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 2-[(2-Methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
2-[(2-Methylbenzyl)oxy]benzoic acid can be compared with other similar compounds, such as:
2-[(3-Methylbenzyl)oxy]benzoic acid: This compound has a similar structure but with the methyl group in a different position on the benzyl ring.
Salicylic acid derivatives: Other derivatives of salicylic acid, such as methyl salicylate and acetylsalicylic acid, have different substituents on the aromatic ring, leading to variations in their chemical and biological properties.
The uniqueness of 2-[(2-Methylbenzyl)oxy]benzoic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
2-[(2-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-2-3-7-12(11)10-18-14-9-5-4-8-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXILSBUFMJVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366545 | |
| Record name | 2-[(2-methylbenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743440-26-8 | |
| Record name | 2-[(2-methylbenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-methylphenyl)methoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1608113.png)
![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)










